Dnmt-IN-1
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Overview
Description
Dnmt-IN-1 is a compound that acts as an inhibitor of DNA methyltransferase 1 (DNMT1). DNA methyltransferases are enzymes responsible for adding methyl groups to DNA, a process known as DNA methylation. This process plays a crucial role in regulating gene expression and maintaining genome stability. Abnormal DNA methylation patterns are associated with various diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnmt-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Formation of this compound: The final step involves the reaction of intermediates under controlled conditions, such as specific temperatures, solvents, and catalysts, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Dnmt-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
Dnmt-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.
Biology: Employed in research to understand the role of DNA methylation in cellular processes and development.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with abnormal DNA methylation, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DNA methyltransferases
Mechanism of Action
Dnmt-IN-1 exerts its effects by inhibiting the activity of DNA methyltransferase 1 (DNMT1). This inhibition prevents the addition of methyl groups to DNA, leading to changes in gene expression. The compound specifically targets the catalytic domain of DNMT1, interfering with its ability to transfer methyl groups from the donor molecule S-adenosyl methionine (SAM) to DNA .
Comparison with Similar Compounds
Similar Compounds
Decitabine: Another DNMT inhibitor used in cancer therapy.
Azacitidine: A compound with similar inhibitory effects on DNA methyltransferases.
RG108: A small molecule inhibitor of DNMTs with a different chemical structure
Uniqueness of Dnmt-IN-1
This compound is unique due to its specific targeting of DNMT1 and its potential for high selectivity and potency. Unlike some other inhibitors, this compound may offer advantages in terms of reduced off-target effects and improved therapeutic efficacy .
Properties
Molecular Formula |
C15H9BrN2O6 |
---|---|
Molecular Weight |
393.14 g/mol |
IUPAC Name |
(2R,3S)-3-bromo-3-nitro-2-(2-nitrophenyl)-2H-chromen-4-one |
InChI |
InChI=1S/C15H9BrN2O6/c16-15(18(22)23)13(19)10-6-2-4-8-12(10)24-14(15)9-5-1-3-7-11(9)17(20)21/h1-8,14H/t14-,15+/m1/s1 |
InChI Key |
QDGZPZFFDOYRGY-CABCVRRESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@](C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
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